![molecular formula C21H21N3O4 B13398681 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

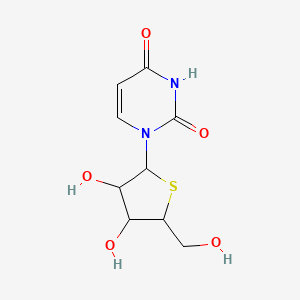

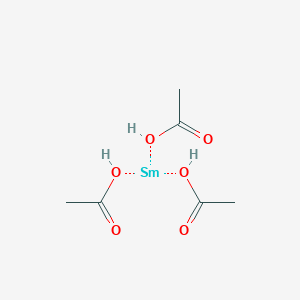

Fmoc-L-Photo-Methionine is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker. It is used in peptide synthesis and photoaffinity labeling of cellular targets and protein-protein interactions. Upon UV light (approximately 360 nm) irradiation, it forms a covalent bond, making it a valuable tool in drug discovery research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid. The diazirine ring is introduced through a series of chemical reactions, starting with the formation of 4,4’-azi-pentanal, followed by Strecker amino acid synthesis to obtain racemic Photo-Methionine. The L enantiomer is then separated by enzymatic resolution of the acetamide .

Industrial Production Methods: Industrial production of Fmoc-L-Photo-Methionine typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu-based strategies. The Fmoc group is introduced through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The peptide is then cleaved from the solid support using trifluoroacetic acid (TFA) and appropriate scavengers to minimize modification or destruction of sensitive amino acids .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-Photo-Methionine undergoes various chemical reactions, including:

Photoactivation: Upon exposure to UV light, the diazirine ring releases nitrogen gas (N₂) and forms a highly reactive carbene intermediate.

Oxidation and Reduction: The methionine residue can undergo reversible oxidation, forming methionine sulfoxide and methionine sulfone.

Common Reagents and Conditions:

Photoactivation: UV light (approximately 360 nm) is used to activate the diazirine ring.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

Major Products:

Aplicaciones Científicas De Investigación

Fmoc-L-Photo-Methionine has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Fmoc-L-Photo-Methionine involves the photoactivation of the diazirine ring upon exposure to UV light. This results in the release of nitrogen gas and the formation of a highly reactive carbene intermediate. The carbene intermediate then forms a covalent bond with the target molecule, enabling photoaffinity labeling of cellular targets and protein-protein interactions .

Comparación Con Compuestos Similares

Fmoc-L-Photo-Leucine: Another diazirine-containing, Fmoc-protected amino acid used for photoaffinity labeling.

Fmoc-L-Photo-Phenylalanine: A similar compound with a diazirine group, used in peptide synthesis and photoaffinity labeling.

H-L-Photo-Lysine Hydrochloride: A diazirine-containing amino acid used for photo-crosslinking.

Uniqueness: Fmoc-L-Photo-Methionine is unique due to its incorporation of the methionine residue, which can undergo reversible oxidation. This property allows it to be used in studies involving oxidative stress and redox biology, making it distinct from other diazirine-containing amino acids .

Propiedades

Fórmula molecular |

C21H21N3O4 |

|---|---|

Peso molecular |

379.4 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid |

InChI |

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26) |

Clave InChI |

QKMQUEIDJLPYHS-UHFFFAOYSA-N |

SMILES canónico |

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)

![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)

![2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)

![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)